![molecular formula C19H12F3N B8451814 9H-Carbazole, 9-[4-(trifluoromethyl)phenyl]- CAS No. 204066-03-5](/img/structure/B8451814.png)
9H-Carbazole, 9-[4-(trifluoromethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“9H-Carbazole, 9-[4-(trifluoromethyl)phenyl]-” is a chemical compound with the molecular formula C19H12F3N . It has a molecular weight of 311.3 . This compound is a derivative of carbazole, a heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of “9H-Carbazole, 9-[4-(trifluoromethyl)phenyl]-” includes a carbazole unit, which is a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring . The trifluoromethyl group is attached to the phenyl group, which is further connected to the 9-position of the carbazole unit .Physical And Chemical Properties Analysis
“9H-Carbazole, 9-[4-(trifluoromethyl)phenyl]-” has a melting point of 165-167 °C and a predicted boiling point of 414.5±45.0 °C . The compound has a predicted density of 1.24±0.1 g/cm3 .Direcciones Futuras
Propiedades
Número CAS |
204066-03-5 |
|---|---|
Fórmula molecular |
C19H12F3N |
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
9-[4-(trifluoromethyl)phenyl]carbazole |
InChI |
InChI=1S/C19H12F3N/c20-19(21,22)13-9-11-14(12-10-13)23-17-7-3-1-5-15(17)16-6-2-4-8-18(16)23/h1-12H |
Clave InChI |
PDSJGMJNENPXCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

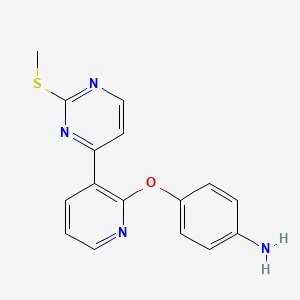
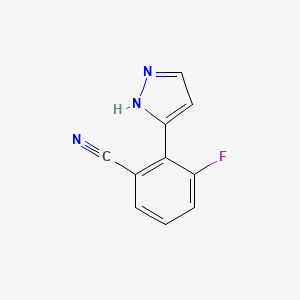

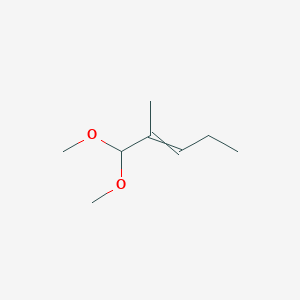
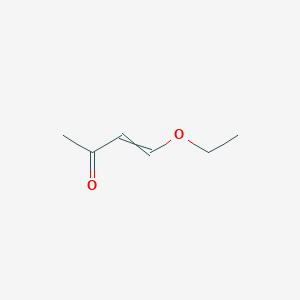
![N-[4-chloro-3-(2-chloro-2-ethoxycarbonylethenyl)phenyl]-3,4,5,6-tetrahydrophthalimide](/img/structure/B8451789.png)
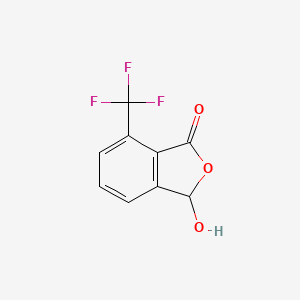
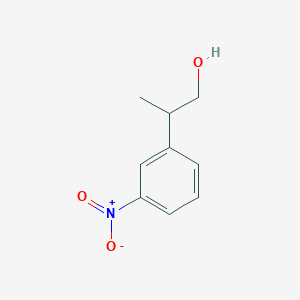

![2-[(Benzenesulfonyl)methyl]-4-fluoro-1-nitrobenzene](/img/structure/B8451825.png)
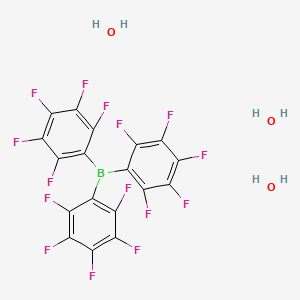
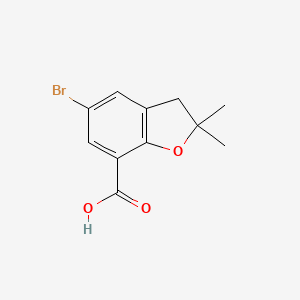
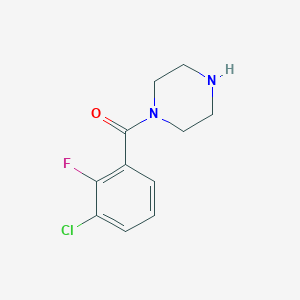
![3-[2,4-Bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4-methyl-2H-1-benzopyran-2-one](/img/structure/B8451848.png)